molecular formula C18H22N4O2 B2670229 N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide CAS No. 1436158-61-0

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B2670229
CAS No.: 1436158-61-0
M. Wt: 326.4
InChI Key: APDJHLKGCFHVJS-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyano group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the cyano and pyrazole functionalities.

    N-(2-Cyanoethyl)acetamide: Contains the cyano group but differs in the rest of the structure.

    1-Pentan-3-ylpyrazole-3-carboxamide: Similar pyrazole ring but lacks the cyano and methoxyphenyl groups.

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJHLKGCFHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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